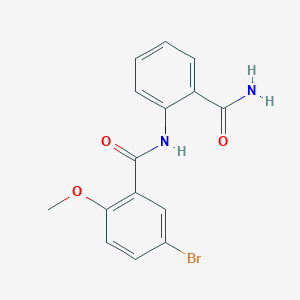![molecular formula C22H17ClN2O3S B244980 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244980.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA or BCA-1 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been proposed that BCA exerts its effects by targeting various signaling pathways involved in cell growth, survival, and inflammation. BCA has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. BCA has also been reported to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been reported to have various biochemical and physiological effects. In cancer cells, BCA has been shown to induce apoptosis and cell cycle arrest. In neurodegenerative diseases, BCA has been reported to reduce oxidative stress and inflammation. BCA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, BCA has been reported to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its potential to inhibit the growth of various cancer cell lines. BCA has also been shown to have neuroprotective effects and to reduce inflammation. However, there are limitations to using BCA in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. In addition, more studies are needed to determine the optimal dosage and treatment duration of BCA.
Direcciones Futuras
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to determine the optimal dosage and treatment duration of BCA for various applications. Furthermore, more studies are needed to evaluate the safety and toxicity of BCA in animal models and humans. Finally, the potential of BCA as a therapeutic agent for various diseases should be explored further.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been reported in various research articles. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then reacted with 4-methoxyphenol and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, BCA has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, BCA has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of BCA, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C22H17ClN2O3S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-15-7-9-16(10-8-15)28-13-21(26)24-19-12-14(6-11-17(19)23)22-25-18-4-2-3-5-20(18)29-22/h2-12H,13H2,1H3,(H,24,26) |
Clave InChI |
LDRUTNAMNDQHME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)